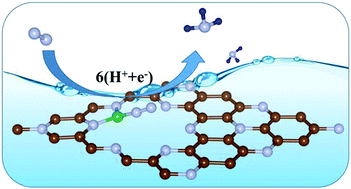Boron-decorated C9N4 monolayers as promising metal-free catalysts for electrocatalytic nitrogen reduction reaction: a first-principles study†
New Journal of Chemistry Pub Date: 2019-11-28 DOI: 10.1039/C9NJ04792A
Abstract
The electrocatalytic N2 reduction reaction (NRR) is a very attractive yet challenging route for sustainable NH3 synthesis under ambient conditions, for which efficient catalysts are required due to the highly strong N![[triple bond, length as m-dash]](https://www.rsc.org/images/entities/char_e002.gif) N bond. In this work, B decorated C9N4 monolayer (B-C9N4) for NRR is studied by using first-principles calculations. It is found that the inert N2 can be sufficiently activated through the electron “acceptance-donation” pattern between N2 and the B dopant. The subsequent N2 reduction prefers the alternating mechanism, and the reduction of *N2 to *N2H is the potential-limiting step with an overpotential of 0.56 V. Furthermore, B-C9N4 exhibits a metallic nature, which can promote charge transfer during the reduction process. The stability of B-C9N4 can be confirmed by the calculated B adsorption energies and the ab initio molecular dynamic simulation. Consequently, owing to its high activity, good electrical conductivity, and excellent stability, B-C9N4 is a promising metal-free N2 reduction catalyst. Our work not only provides an efficient electrocatalyst for NH3 production, but also opens up a promising avenue to develop highly active and robust metal-free catalysts for other applications.
N bond. In this work, B decorated C9N4 monolayer (B-C9N4) for NRR is studied by using first-principles calculations. It is found that the inert N2 can be sufficiently activated through the electron “acceptance-donation” pattern between N2 and the B dopant. The subsequent N2 reduction prefers the alternating mechanism, and the reduction of *N2 to *N2H is the potential-limiting step with an overpotential of 0.56 V. Furthermore, B-C9N4 exhibits a metallic nature, which can promote charge transfer during the reduction process. The stability of B-C9N4 can be confirmed by the calculated B adsorption energies and the ab initio molecular dynamic simulation. Consequently, owing to its high activity, good electrical conductivity, and excellent stability, B-C9N4 is a promising metal-free N2 reduction catalyst. Our work not only provides an efficient electrocatalyst for NH3 production, but also opens up a promising avenue to develop highly active and robust metal-free catalysts for other applications.


Recommended Literature
- [1] The conformation of pyrogallol as a result of cocrystallization with N-heterocyclic bases†
- [2] Inside front cover
- [3] Fabrication of a versatile chitosan nanocomposite hydrogel impregnated with biosynthesized silver nanoparticles using Sapindus mukorossi: characterization and applications
- [4] A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
- [5] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [6] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction
- [7] Biohybrid neural interfaces: improving the biological integration of neural implants
- [8] Back matter
- [9] The synthesis of leukotrienes: a new class of biologically active compounds including SRS-A
- [10] Core@shell Sb@Sb2O3 nanoparticles anchored on 3D nitrogen-doped carbon nanosheets as advanced anode materials for Li-ion batteries†










